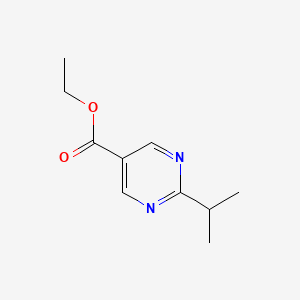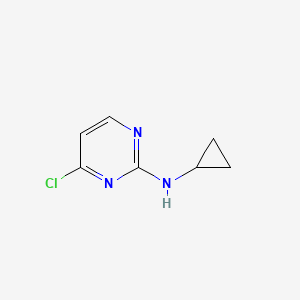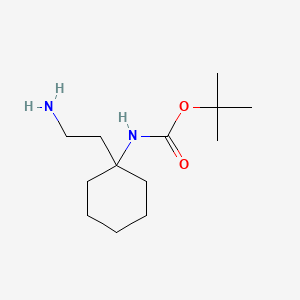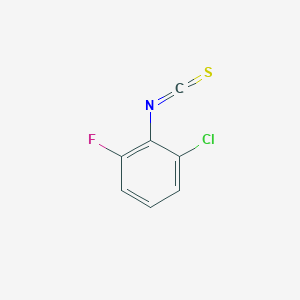
Isothiocyanate de 2-chloro-6-fluorophényle
Vue d'ensemble
Description
Applications De Recherche Scientifique
Propriétés anticancéreuses
Les isothiocyanates sont connus pour leurs propriétés anticancéreuses. Ils peuvent moduler le microenvironnement tumoral et il a été démontré qu'ils réduisaient le risque de cancer. Cela suggère que l'isothiocyanate de 2-chloro-6-fluorophényle pourrait potentiellement être utilisé dans la recherche sur le cancer pour explorer de nouveaux traitements ou des mesures préventives .
Effets anti-inflammatoires
Ces composés présentent également des propriétés anti-inflammatoires, ce qui pourrait les rendre précieux dans l'étude de l'inflammation et des maladies associées. La recherche sur l'This compound pourrait se concentrer sur ses effets sur les processus inflammatoires .
Activités neuroprotectrices
Les isothiocyanates ont des propriétés neuroprotectrices, ce qui indique que l'This compound pourrait être utilisé dans la recherche neurologique, potentiellement dans le développement de traitements pour les maladies neurodégénératives .
Applications antimicrobiennes
Les caractéristiques antimicrobiennes des isothiocyanates, y compris les activités antibactériennes et antifongiques, suggèrent que l'This compound pourrait être appliqué dans la recherche en microbiologie pour développer de nouveaux agents antimicrobiens .
Chimie synthétique
En chimie synthétique, les isothiocyanates servent de plateformes pour des transformations polyvalentes. Cela implique que l'This compound pourrait être utilisé comme élément de base pour synthétiser divers composés chimiques .
Applications dans l'industrie alimentaire
Les isothiocyanates sont précieux dans l'industrie alimentaire en raison de leurs propriétés antioxydantes et de leurs bienfaits potentiels pour la santé. La recherche sur l'This compound pourrait explorer son utilisation comme additif alimentaire ou dans la conservation des aliments .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of isothiocyanates, such as 2-chloro-6-fluorophenyl isothiocyanate, are often proteins and enzymes in biological systems . Isothiocyanates have been reported to exhibit a wide range of pharmacological properties, including antioxidant, antimicrobial, antibacterial, anti-inflammatory, antifeedant, anticancer, antiproliferative, and enzyme-inhibitory effects .
Mode of Action
Isothiocyanates interact with their targets through a process known as covalent modification. This involves the formation of a bond between the isothiocyanate and a specific site on the target molecule, often a protein or enzyme. This modification can alter the function of the target, leading to changes in cellular processes .
Biochemical Pathways
Isothiocyanates can affect various biochemical pathways. For example, they have been shown to inhibit the activity of certain enzymes, disrupt cell signaling pathways, and induce cell cycle arrest and apoptosis in cancer cells
Pharmacokinetics
Isothiocyanates in general are known to be rapidly absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted in the urine . These properties can impact the bioavailability of the compound and its ability to reach its targets.
Result of Action
The molecular and cellular effects of 2-chloro-6-fluorophenyl isothiocyanate’s action would depend on its specific targets and the nature of its interactions with these targets. Given the broad range of effects associated with isothiocyanates, potential outcomes could include changes in enzyme activity, alterations in cell signaling, and effects on cell growth and survival .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-chloro-6-fluorophenyl isothiocyanate. For example, factors such as pH and temperature can affect the stability of the compound and its ability to interact with its targets. Additionally, the presence of other molecules in the environment can influence the compound’s action, either by competing for the same targets or by modifying the targets or the compound itself .
Propriétés
IUPAC Name |
1-chloro-3-fluoro-2-isothiocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNS/c8-5-2-1-3-6(9)7(5)10-4-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQHWRCYXUNZDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N=C=S)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650246 | |
| Record name | 1-Chloro-3-fluoro-2-isothiocyanatobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
899806-25-8 | |
| Record name | 1-Chloro-3-fluoro-2-isothiocyanatobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-6-fluorophenylisothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


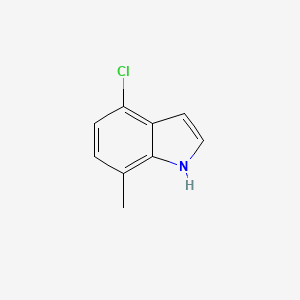



![(2S,6S)-2,6-Di-tert-butyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B1593269.png)




